2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate
Description
This compound features a benzo[3,4-b]furan core substituted at the 6-position with a 2-fluorobenzoate ester and at the 2-position with a (1-methylindol-3-yl)methylene group. Its molecular formula is C26H17FNO4 (exact mass: 438.12 g/mol), with structural complexity that may influence solubility, stability, and receptor interactions .
Properties
Molecular Formula |
C25H16FNO4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C25H16FNO4/c1-27-14-15(17-6-3-5-9-21(17)27)12-23-24(28)19-11-10-16(13-22(19)31-23)30-25(29)18-7-2-4-8-20(18)26/h2-14H,1H3/b23-12+ |
InChI Key |
DOZDALLEYFAFCN-FSJBWODESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multi-step reactions. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in tetrahydrofuran (THF).
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs from Available Evidence
The following compounds share the benzo[3,4-b]furan backbone but differ in substituents, providing insights into structure-activity relationships (SAR):
Compound 1 : Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate (BH26358)
- Structure : Features a 3-fluorophenyl group at the 2-position and a 4-(methyloxy)benzoate ester at the 6-position.
- Molecular Formula : C24H17FO5 (Molecular weight: 404.39 g/mol).
- Comparison: The absence of an indole ring and substitution with a simpler fluorophenyl group may reduce steric hindrance compared to the target compound.
Compound 2 : (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one (BH26354)
- Structure : Includes a 4-bromobenzyloxy group at the 6-position and a methoxyphenyl propenylidene moiety at the 2-position.
- Molecular Formula : C25H19BrO4 (Molecular weight: 463.32 g/mol).
- The methoxyphenyl group may confer electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound’s ester .
Structural and Functional Differences
| Parameter | Target Compound | Compound 1 (BH26358) | Compound 2 (BH26354) |
|---|---|---|---|
| Core Structure | Benzo[3,4-b]furan | Benzo[3,4-b]furan | Benzo[3,4-b]furan |
| 2-Position Substituent | (1-Methylindol-3-yl)methylene | 3-Fluorophenylmethylene | Methoxyphenylpropenylidene |
| 6-Position Substituent | 2-Fluorobenzoate ester | 4-(Methyloxy)benzoate ester | 4-Bromobenzyloxy |
| Molecular Weight | 438.12 g/mol | 404.39 g/mol | 463.32 g/mol |
| Key Functional Groups | Indole, Fluorobenzoate | Fluorophenyl, Methoxybenzoate | Bromobenzyl, Methoxyphenyl |
Key Observations:
Indole vs. Phenyl Groups : The indole ring in the target compound introduces nitrogen-based heterocyclic interactions, which are absent in Compound 1’s fluorophenyl group. This could enhance binding to biological targets like serotonin receptors or enzymes involved in indole metabolism.
Halogen Effects : The 2-fluorobenzoate ester (target) and 4-bromobenzyloxy group (Compound 2) suggest divergent electronic and steric profiles. Fluorine’s electronegativity may stabilize the ester bond, while bromine’s larger size could enhance hydrophobic interactions.
Ester Variations: The target’s 2-fluorobenzoate ester vs. Compound 1’s 4-methoxybenzoate ester highlights how substituent position impacts polarity.
Hypothesized Bioactivity and Stability
- Target Compound: The indole moiety may confer affinity for neurological or anti-inflammatory targets, while the fluorine atom could improve metabolic resistance compared to non-fluorinated analogs.
- Compound 2 : The bromine atom could enhance cytotoxicity, making it a candidate for anticancer research, though this remains speculative without functional data.
Biological Activity
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound notable for its unique structural features, including an indole moiety and a benzo[f]furan framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 413.4 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Group | Contributes to biological activity through receptor binding |
| Benzo[f]furan Framework | Enhances stability and potential interactions |
| Fluorobenzoate Moiety | May increase reactivity and biological efficacy |
Biological Activities
Research indicates that compounds with indole and furan structures often exhibit significant biological activities. The specific activities of this compound include:
Anticancer Activity
Studies suggest that compounds containing indole derivatives are effective against various cancer cell lines. For instance, similar compounds have shown cytotoxic effects against hepatocarcinoma and erythroleukemic cells. The mechanism of action may involve the induction of apoptosis and inhibition of proliferation pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related meroterpenoids indicates that such compounds can inhibit bacterial growth and may be effective against resistant strains.
Anti-inflammatory Effects
Indole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators like nitric oxide and TNF-alpha. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
- Cytotoxicity Against Cancer Cells : A study on related indole derivatives demonstrated significant cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and K562 (chronic myeloid leukemia). The IC50 values were found to be in the micromolar range, indicating potent activity.
- Antimicrobial Efficacy : A comparative analysis of various benzo[f]furan derivatives revealed that those with similar structural motifs to our compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Research Findings
Recent literature reviews have compiled data on the biological activities of meroterpenoids, highlighting their diverse pharmacological effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
